

Unveiling the Biological Impact of Sirt6-IN-3: A Technical Guide

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Compound of Interest

Compound Name: Sirt6-IN-3
Cat. No.: B12379755

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Introduction

Sirtuin 6 (SIRT6) is a critical NAD⁺-dependent protein deacetylase and mono-ADP-ribosyltransferase that plays a pivotal role in a multitude of cellular processes, including DNA repair, genome stability, metabolism, and inflammation. Its dysregulation has been implicated in various diseases, most notably cancer. **Sirt6-IN-3**, also identified as compound 8a, has emerged as a selective, non-competitive inhibitor of SIRT6, offering a valuable chemical tool to probe the biological functions of this enzyme and a potential therapeutic agent. This technical guide provides a comprehensive overview of the known biological effects of **Sirt6-IN-3**, detailing its mechanism of action, quantitative effects on cellular processes, and the experimental protocols utilized for its characterization.

Mechanism of Action

Sirt6-IN-3 is a pyrrole-pyridinimidazole derivative that selectively inhibits the deacetylation activity of SIRT6.^[1] It functions as a non-competitive inhibitor, meaning it does not compete with the substrate for the active site.^[1] By inhibiting SIRT6, **Sirt6-IN-3** leads to the hyperacetylation of SIRT6 target proteins, most notably histone H3 at various lysine residues.^[1] This alteration in histone acetylation status subsequently modulates the expression of genes involved in critical cellular pathways.

Quantitative Data on Biological Effects

The biological activities of **Sirt6-IN-3** have been quantified in various in vitro and in vivo models, primarily focusing on its anti-cancer properties.

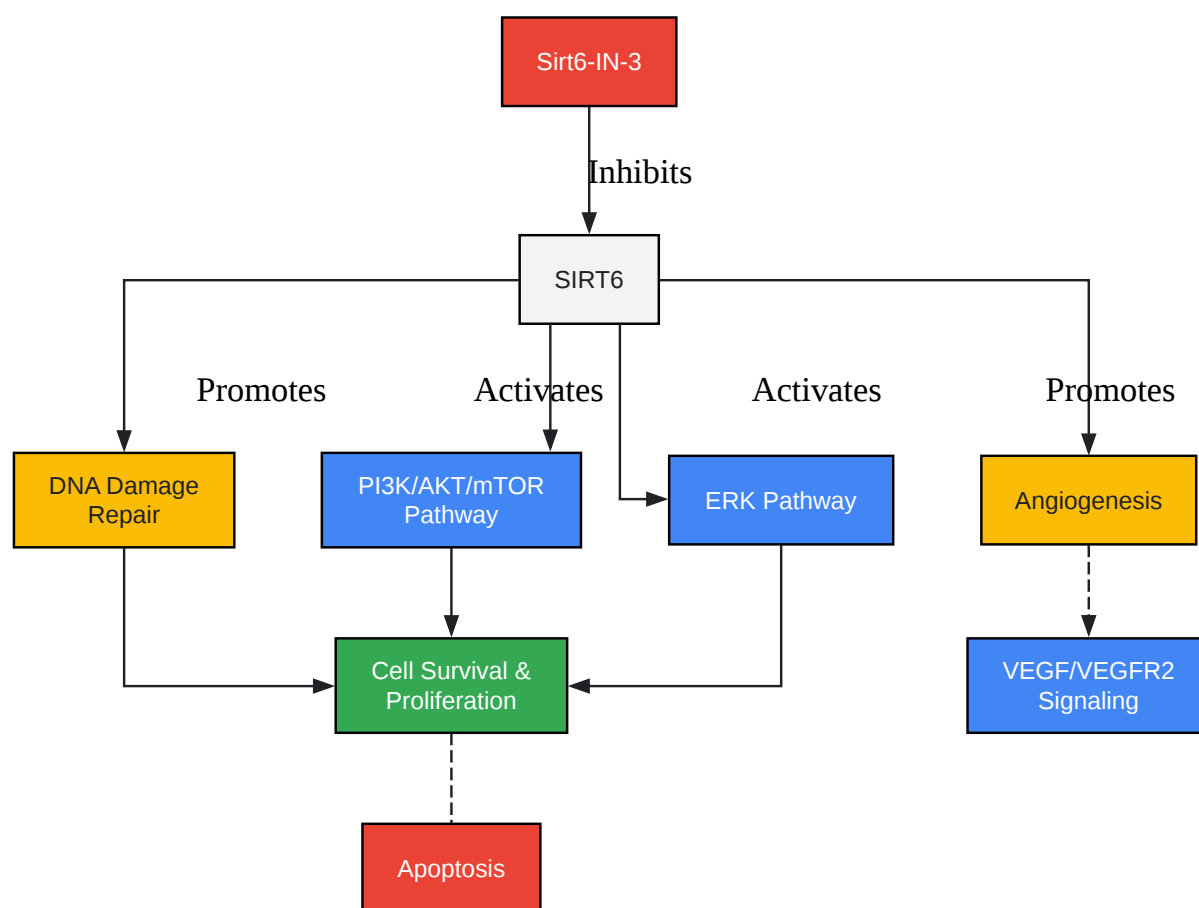
Parameter	Cell Line(s)	Value/Effect	Reference
In Vitro Efficacy			
SIRT6 Inhibition (IC50)	Recombinant Human SIRT6	7.49 μ M (MedchemExpress) / 7.46 \pm 0.79 μ M (FLUOR DE LYS assay)	[1][2]
Cell Proliferation	Pancreatic Cancer Cells	Inhibition of proliferation	[1]
Apoptosis	Pancreatic Cancer Cells	Induction of apoptosis	[1]
Cell Cycle	Pancreatic Cancer Cells	G0-G1 phase arrest	[3]
In Vivo Efficacy			
Tumor Growth Inhibition (in combination with gemcitabine)	Pancreatic Cancer Xenograft Model	71.3% inhibition of tumor mass	[2]
Administration	Mouse Model	20 mg/kg, intraperitoneal injection, every 2 days for 4 weeks	[2]
Anti-Angiogenic Effects			
HUVEC Migration	HUVECs	Inhibition of migration	[4]
HUVEC Tube Formation	HUVECs	Inhibition of tube formation	[4]

Signaling Pathways and Experimental Workflows

The inhibitory action of **Sirt6-IN-3** reverberates through several key signaling pathways, contributing to its observed anti-tumor and anti-angiogenic effects.

Signaling Pathways Affected by Sirt6-IN-3

Sirt6-IN-3 has been shown to modulate the PI3K/AKT/mTOR and ERK signaling pathways.[1] In the context of gemcitabine treatment in pancreatic cancer cells, **Sirt6-IN-3** reverses the activation of these pro-survival pathways that is often induced by the chemotherapeutic agent alone.[1] Furthermore, its inhibition of SIRT6 blocks the DNA damage repair pathway, thereby sensitizing cancer cells to DNA-damaging agents like gemcitabine.[1]



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